(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one
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Overview
Description
®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one is a chiral compound with a pyrrolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and pyrrolidinone.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a catalyst or ligand in various chemical reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Biological Pathways: It can be used to study biological pathways and mechanisms.
Medicine
Drug Development:
Therapeutic Agents: It may be explored as a therapeutic agent for various diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The mechanism by which ®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry, biology, or industry.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one: The enantiomer of the compound with potentially different biological activities.
1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one: The racemic mixture of the compound.
Other Pyrrolidinone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer or racemic mixture.
Properties
IUPAC Name |
1-[(1R)-2-hydroxy-1-phenylethyl]-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-7,11,14H,8-9H2/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPHIZDKNVGDJX-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1C(CO)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC(=O)N1[C@@H](CO)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369981 |
Source
|
Record name | 1-[(1R)-2-Hydroxy-1-phenylethyl]-1,5-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158271-95-5 |
Source
|
Record name | 1-[(1R)-2-Hydroxy-1-phenylethyl]-1,5-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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